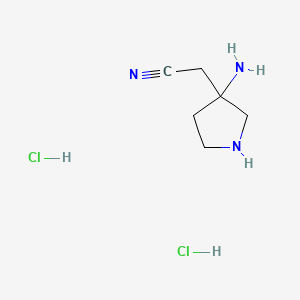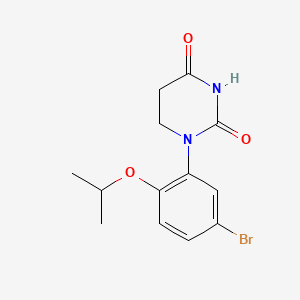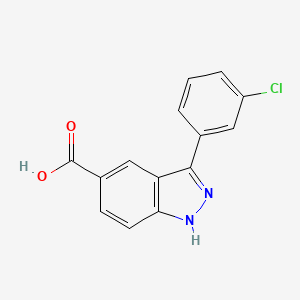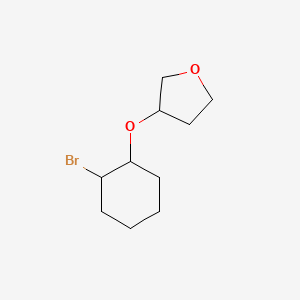
1-(3-Bromo-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound with a unique structure that includes a bromine atom and a methoxy group attached to a phenyl ring, along with a diazinane-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Formation of Diazinane-2,4-dione Core: The diazinane-2,4-dione core is formed through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:
1-(3-bromo-4-methoxyphenyl)acetone: Similar structure but different core, leading to different reactivity and applications.
1-(3-bromo-4-methoxyphenyl)ethanone: Another related compound with distinct properties and uses.
1-(3-bromo-4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: A compound with a pyrazole core, showing different chemical behavior.
The uniqueness of 1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione lies in its diazinane-2,4-dione core, which imparts specific chemical and biological properties not found in the other similar compounds.
Propriétés
Formule moléculaire |
C11H11BrN2O3 |
|---|---|
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
1-(3-bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
Clé InChI |
OMPWWXWYZNGXOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)



![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)



